molecular formula C13H7Cl4NO3S B14250995 2,4-dichloro-N-(3,4-dichlorophenyl)sulfonylbenzamide CAS No. 477844-29-4

2,4-dichloro-N-(3,4-dichlorophenyl)sulfonylbenzamide

Cat. No.: B14250995
CAS No.: 477844-29-4
M. Wt: 399.1 g/mol
InChI Key: ASBBRVILAUZLPW-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(3,4-dichlorophenyl)sulfonylbenzamide is a chemical compound known for its unique structure and properties It is a derivative of benzamide, characterized by the presence of multiple chlorine atoms and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(3,4-dichlorophenyl)sulfonylbenzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3,4-dichloroaniline in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(3,4-dichlorophenyl)sulfonylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of sulfoxides and sulfones .

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(3,4-dichlorophenyl)sulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-N-(3,4-dichlorophenyl)sulfonylbenzamide is unique due to its specific arrangement of chlorine atoms and the presence of a sulfonyl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

477844-29-4

Molecular Formula

C13H7Cl4NO3S

Molecular Weight

399.1 g/mol

IUPAC Name

2,4-dichloro-N-(3,4-dichlorophenyl)sulfonylbenzamide

InChI

InChI=1S/C13H7Cl4NO3S/c14-7-1-3-9(11(16)5-7)13(19)18-22(20,21)8-2-4-10(15)12(17)6-8/h1-6H,(H,18,19)

InChI Key

ASBBRVILAUZLPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

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